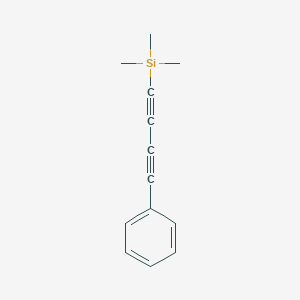

Silane, trimethyl(4-phenyl-1,3-butadiynyl)-

Description

Properties

CAS No. |

38177-56-9 |

|---|---|

Molecular Formula |

C13H14Si |

Molecular Weight |

198.33 g/mol |

IUPAC Name |

trimethyl(4-phenylbuta-1,3-diynyl)silane |

InChI |

InChI=1S/C13H14Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,1-3H3 |

InChI Key |

CGPGUPRIFVMUCZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by distillation or chromatography.

Chemical Reactions Analysis

Silane, trimethyl(4-phenyl-1,3-butadiynyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to form silanes using reducing agents like lithium aluminum hydride.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride.

Substitution reagents: Halogens, organometallic compounds.

Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.

Scientific Research Applications

Silane, trimethyl(4-phenyl-1,3-butadiynyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the 4-phenyl-1,3-butadiyne moiety. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The 4-phenyl-1,3-butadiyne moiety provides a conjugated system that can undergo various transformations, including cycloaddition and polymerization reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on Silane, trimethyl(4-phenyl-1,3-butadiynyl)- is absent in the provided evidence, comparisons can be drawn to structurally or functionally related silanes and organometallic compounds.

2.1. Structural Analogues

(E,E)-Trimethyl(4-phenyl-1,3-butadienyl)silane :

- Structure : Features a conjugated diene system (-CH₂-CH₂-CH₂-CH₂-) linked to a phenyl group and trimethylsilane.

- Synthesis : Produced via nickel-catalyzed silylolefination, a method distinct from typical hydrosilylation or Grignard routes.

- Applications : Likely used in polymer precursors or cross-coupling reactions due to its unsaturated backbone.

Trimethyl(triphenylplumbylmethyl)silane (CAS 95456-32-9) :

- Structure : Combines a trimethylsilane group with a triphenylplumbylmethyl moiety.

- Key Difference : Incorporates lead (Pb), increasing toxicity and altering reactivity compared to purely silicon-based analogs.

- Reactivity: Hydrolyzes more readily than trimethylsilanes due to labile ethoxy groups, making it a common coupling agent in surface chemistry.

2.2. Functional Analogues

- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)- (CAS 70815-20-2) : Structure: A silazane derivative with dual trimethylsilyl groups.

- Comparison: Shares unsaturated bonds but lacks silicon, reducing thermal stability and altering electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.